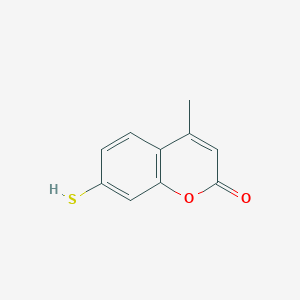

7-Mercapto-4-methylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-sulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDNGJQDDNBAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405608 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137215-27-1 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137215-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Mercapto-4-methylcoumarin from 7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 7-mercapto-4-methylcoumarin, a valuable thiol-containing coumarin (B35378) derivative, starting from the readily available 7-hydroxy-4-methylcoumarin. This transformation is of significant interest due to the utility of mercapto-coumarins as fluorescent probes, bioactive molecules, and versatile intermediates in organic synthesis. The core of this synthesis relies on the Newman-Kwart rearrangement, a robust method for converting phenols to thiophenols.

Synthetic Strategy: The Newman-Kwart Rearrangement

The conversion of 7-hydroxy-4-methylcoumarin to its 7-mercapto analogue is efficiently achieved through a three-step sequence involving the Newman-Kwart rearrangement.[1] This classical rearrangement involves the thermal isomerization of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. The subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.

The overall synthetic pathway can be summarized as follows:

-

O-Thiocarbamoylation: Reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylthiocarbamoyl chloride to form O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate.

-

Thermal Rearrangement: Intramolecular rearrangement of the O-thiocarbamate to S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate.

-

Hydrolysis: Cleavage of the thiocarbamate group to yield the final product, this compound.

A visual representation of this synthetic pathway is provided below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

This initial step involves the conversion of the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin into a thiocarbamate ester.

Procedure:

To a solution of 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, an equimolar amount of a base is added to deprotonate the phenol. Common bases for this purpose include sodium hydride or a strong tertiary amine. The reaction mixture is stirred at room temperature until complete deprotonation is achieved. Subsequently, a solution of N,N-dimethylthiocarbamoyl chloride in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours or until completion is indicated by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate. The product can be further purified by recrystallization or column chromatography.

Step 2: Thermal Rearrangement to S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate

The synthesized O-thiocarbamate is then subjected to high temperatures to induce the Newman-Kwart rearrangement.

Procedure:

The O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is heated in a high-boiling point solvent, such as diphenyl ether, or neat under an inert atmosphere. The reaction temperature is typically maintained between 200-300 °C. The progress of the rearrangement is monitored by TLC or high-performance liquid chromatography (HPLC). The reaction time can vary from minutes to several hours depending on the substrate and temperature. Once the rearrangement is complete, the reaction mixture is cooled to room temperature. If a solvent was used, it can be removed by vacuum distillation. The resulting crude S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate is then purified, often by recrystallization from a suitable solvent system.

Step 3: Hydrolysis to this compound

The final step is the cleavage of the S-thiocarbamate to yield the desired thiol.

Procedure:

The purified S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate is dissolved in a methanolic solution of a strong base, such as sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH).[1] The reaction mixture is refluxed for a period of time until the hydrolysis is complete, as monitored by TLC. After cooling, the reaction mixture is acidified with a dilute acid, such as hydrochloric acid (HCl), to protonate the thiolate and precipitate the product. The solid this compound is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and optimization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | - | 185-190 |

| O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate | C₁₃H₁₃NO₃S | 263.31 | >85 | Not Reported |

| S-(4-methylcoumarin-7-yl) N,N-dimethylcarbamothioate | C₁₃H₁₃NO₃S | 263.31 | High | Not Reported |

| This compound | C₁₀H₈O₂S | 192.24 | High | Not Reported |

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

-

7-Hydroxy-4-methylcoumarin (Starting Material):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.52 (s, 1H, -OH), 7.58 (d, J=8.8Hz, 1H, 5-H), 6.81 (d, J=8.4Hz, 1H, 6-H), 6.70 (s, 1H, 8-H), 6.11 (s, 1H, 3-H), 2.35 (s, 3H, CH₃).[2]

-

¹³C NMR (DMSO-d₆): δ 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05.[2]

-

FT-IR (KBr, cm⁻¹): 3116 (Csp²-H), 2938 (Csp³-H), 1680 (C=O), 1670 (C=C alkene), 1518, 1455 (C=C aromatic), 1277 (C-O).[2]

-

-

This compound (Final Product):

-

Spectroscopic data should be acquired to confirm the presence of the thiol group (e.g., S-H stretch in IR, though it can be weak) and the overall coumarin structure.

-

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for this synthesis.

References

An In-depth Technical Guide to 7-Mercapto-4-methylcoumarin: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin (7-MMC), a heterocyclic organic compound, has garnered significant attention within the scientific community for its versatile chemical properties and diverse applications. Characterized by a coumarin (B35378) core functionalized with a methyl group at the 4-position and a thiol group at the 7-position, 7-MMC serves as a valuable building block in organic synthesis and a powerful tool in biochemical and cellular studies. Its unique fluorescent properties, which are sensitive to the local chemical environment, make it an excellent probe for detecting thiols and other biological molecules. Furthermore, emerging research has highlighted its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to researchers in chemistry, biology, and medicine.

Chemical Structure and Identification

This compound, also known as 4-methyl-7-thioumbelliferone, is a derivative of coumarin.[1] The core structure consists of a benzopyrone ring system. A methyl group is attached at the C4 position, and a sulfhydryl (thiol) group is present at the C7 position.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-methyl-7-sulfanylchromen-2-one[2] |

| Molecular Formula | C₁₀H₈O₂S[1] |

| Molecular Weight | 192.23 g/mol [3] |

| CAS Number | 137215-27-1[1] |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)S[2] |

| InChI Key | BYDNGJQDDNBAHI-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature.[1] Its most notable property is its fluorescence, which is highly dependent on the state of the thiol group. While the compound itself is weakly fluorescent, alkylation or oxidation of the thiol group can lead to a significant increase in fluorescence emission.[4]

Physical Properties

| Property | Value |

| Physical Form | Solid[3] |

| Melting Point | 234-245 °C (for the disulfide dimer)[1] |

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and quantification.

| Spectroscopic Data | Value |

| Fluorescence (in methylene (B1212753) chloride) | λex: 358 nm; λem: 385 nm[2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.51 (d, J=8.2 Hz, 1H, ArH), 7.41 (d, J=2.0 Hz, 1H, ArH), 7.37 (dd, J1=8.2 Hz, J2=1.8 Hz, 1H, ArH), 6.23 (d, J=0.8 Hz, 1H, =CH), 2.39 (d, J=0.8 Hz, 3H, CH₃) (for the disulfide dimer)[1] |

| ¹³C NMR (400 MHz, CDCl₃) δ (ppm) | 160.14, 153.97, 151.80, 140.81, 125.25, 122.08, 119.05, 114.93, 114.36, 18.63 (for the disulfide dimer)[1] |

| Mass Spectrometry (EI) m/z | 382.03 (M⁺ for the disulfide dimer), 191.01 (M⁺/2)[1] |

Synthesis of this compound

The most common and effective method for synthesizing this compound starts from the readily available 7-hydroxy-4-methylcoumarin. The synthesis involves a three-step process: thiocarbamoylation, Newman-Kwart rearrangement, and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of O-(4-Methylcoumarin-7-yl) dimethylthiocarbamate

-

To a solution of 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetone), add an equimolar amount of a strong, non-nucleophilic base such as sodium hydride or a tertiary amine base.

-

Stir the mixture at room temperature until the deprotonation is complete.

-

Slowly add an equimolar amount of dimethylthiocarbamoyl chloride to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain O-(4-methylcoumarin-7-yl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(4-Methylcoumarin-7-yl) dimethylthiocarbamate

-

Place the purified O-(4-methylcoumarin-7-yl) dimethylthiocarbamate in a high-boiling point, polar solvent such as diphenyl ether or N,N-dimethylaniline.[5]

-

Heat the reaction mixture to a high temperature, typically between 200-300 °C. The reaction can be monitored by TLC.

-

Maintain the temperature until the starting material is consumed.

-

Cool the reaction mixture to room temperature and purify the product. This can often be achieved by direct crystallization from the reaction mixture or by column chromatography after removal of the solvent.

Step 3: Hydrolysis to this compound

-

Dissolve the S-(4-methylcoumarin-7-yl) dimethylthiocarbamate in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an aqueous solution of a strong base, such as 10% sodium hydroxide (B78521) or potassium hydroxide.[5]

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid precipitate by filtration, wash with water, and dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

Fluorescent Probe for Thiol Detection

This compound is a "turn-on" fluorescent probe for the detection of thiols. In its reduced form, the fluorescence of the coumarin is quenched. Upon reaction with analytes that modify the thiol group, such as through alkylation or oxidation, a highly fluorescent product is formed. This property is particularly useful for the detection and quantification of biologically important thiols like glutathione (B108866) (GSH).

Experimental Protocol: Quantification of Glutathione in Cell Lysates

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a series of glutathione standards of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare cell lysates from cultured cells using a suitable lysis buffer that does not contain reducing agents. Determine the protein concentration of the lysates.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of the cell lysate or glutathione standard to each well.

-

Add the this compound stock solution to each well to a final concentration typically in the low micromolar range (optimization may be required).

-

Incubate the plate at room temperature for a sufficient time to allow the reaction to complete, protecting from light.

-

Include a blank control containing only the buffer and the probe.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the thiol-adduct of 7-MMC (e.g., excitation ~358 nm, emission ~385 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Generate a standard curve by plotting the fluorescence intensity of the glutathione standards against their concentrations.

-

Determine the concentration of glutathione in the cell lysate samples by interpolating their fluorescence values from the standard curve.

-

Normalize the glutathione concentration to the protein concentration of the lysate.

-

Precursor for Bioactive Compounds

The reactive thiol group of 7-MMC makes it an excellent starting material for the synthesis of a variety of derivatives with potential biological activities. The thiol can be alkylated, arylated, or undergo Michael addition to introduce diverse functionalities.

Potential Role in Modulating Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, other coumarin derivatives have been shown to modulate key cellular signaling cascades implicated in cancer and inflammation, such as the NF-κB and MAPK pathways. For instance, some 4-hydroxycoumarin (B602359) derivatives have been reported to inhibit the activation of NF-κB and the phosphorylation of MAP kinases like ERK and JNK in response to inflammatory stimuli.[6][7] Given the structural similarities, it is plausible that 7-MMC or its derivatives could exhibit similar activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[8]

Conclusion

This compound is a versatile and valuable compound for researchers in the chemical and biological sciences. Its unique combination of a reactive thiol group and a fluorescent coumarin core provides a powerful platform for the development of chemical probes and novel bioactive molecules. The synthetic route via the Newman-Kwart rearrangement offers a reliable method for its preparation. While its full biological potential is still being explored, the established utility of related coumarin compounds in modulating key signaling pathways suggests that 7-MMC and its derivatives represent a promising area for future research in drug discovery and development. This guide provides a foundational understanding of 7-MMC to facilitate its application in various research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 137215-27-1 [smolecule.com]

- 3. This compound = 97.0 GC 137215-27-1 [sigmaaldrich.com]

- 4. tvarditherapeutics.com [tvarditherapeutics.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H8O2S | CID 4690818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical and Spectroscopic Properties of 7-Mercapto-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin (7-MMC) is a heterocyclic compound of significant interest in the fields of materials science and bioconjugation chemistry. Unlike its highly fluorescent hydroxy analog, 7-hydroxy-4-methylcoumarin, 7-MMC exhibits intrinsically weak fluorescence. This property is, however, advantageously exploited in the design of "turn-on" fluorescent probes. Alkylation or covalent attachment of the thiol group disrupts a non-radiative decay pathway, leading to a substantial increase in fluorescence emission. This guide provides an in-depth review of the photophysical and spectroscopic properties of 7-MMC, detailing its absorption and emission characteristics, the structural basis for its fluorescence quenching, and the methodologies used for its characterization.

Introduction

Coumarin (B35378) derivatives are a well-established class of fluorophores with diverse applications, including as laser dyes, optical whitening agents, and fluorescent probes for biological imaging and sensing.[1] The photophysical properties of coumarins are highly sensitive to the substitution pattern on the coumarin ring, as well as to environmental factors such as solvent polarity and pH.[1] this compound (also known as 7-thiol-4-methylcoumarin) presents a unique case within this family. While the replacement of the 7-hydroxyl group with a thiol group renders the molecule poorly fluorescent[2], this characteristic makes it an excellent scaffold for developing fluorescent probes that signal the presence of specific analytes through covalent bond formation.[1] This document serves as a technical resource, consolidating the known photophysical and spectroscopic data for 7-MMC and outlining the experimental protocols for its analysis.

Photophysical Properties

The defining photophysical characteristic of 7-MMC is its weak intrinsic fluorescence.[1][2] This is in stark contrast to its S-alkylated derivatives, which are highly fluorescent.[3][4] This "off-on" behavior is the cornerstone of its utility as a fluorescent reporter.

Absorption and Emission

The UV-visible absorption and fluorescence emission characteristics of 7-MMC are influenced by the solvent environment. In its neutral thiol form, the molecule displays absorption bands corresponding to π-π* transitions localized on the coumarin core.[1] Upon alkylation of the thiol group, the resulting thioether derivative exhibits a significant increase in fluorescence quantum yield, with emission typically observed in the blue region of the spectrum.

Fluorescence Quenching Mechanism

The poor emission of 7-MMC is attributed to an efficient non-radiative deactivation pathway.[1] This is thought to involve a thione-like (C=S) resonance structure that plays a key role in the deactivation of the excited state.[1][3] Alkylation of the sulfur atom prevents the formation of this thione-like tautomer, thereby restoring the fluorescence of the coumarin moiety.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the "Turn-On" Fluorescence of 7-Mercapto-4-methylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of 7-Mercapto-4-methylcoumarin (C-SH) and its derivatives. These compounds are of significant interest as "turn-on" fluorescent probes, which exhibit a pronounced increase in fluorescence upon reaction with specific analytes. Understanding their photophysical behavior is crucial for the rational design of novel sensors and imaging agents in various scientific and biomedical applications, including drug development.

The Core Fluorescence Mechanism: A Tale of Two Tautomers

The fluorescence properties of this compound and its derivatives are dictated by a fascinating interplay between their molecular structure in the ground and excited states. Unlike their highly fluorescent 7-hydroxycoumarin counterparts, this compound (C-SH) is itself weakly fluorescent or non-fluorescent.[1][2][3] This fluorescence quenching is the key to their application as "turn-on" probes.

The prevailing mechanism for this quenching involves a non-radiative deactivation pathway from the excited state.[1] Upon excitation, the C-SH molecule is believed to adopt a thione-like tautomeric resonance form (C=S).[2][3] This thione tautomer possesses a low-lying triplet state or a conical intersection with the ground state, which provides an efficient pathway for the excited state energy to be dissipated as heat rather than light (fluorescence).[1] Computational studies support that a conical intersection (S1/S0) or a small energy gap between the first excited singlet state (S1) and the ground state (S0) in the thione tautomer is the primary channel for this radiationless deactivation.

Alkylation of the thiol group (e.g., forming an S-methyl or other S-alkyl derivative) is the critical step that "turns on" the fluorescence.[1][2][3] This modification prevents the formation of the thione-like resonance structure in the excited state. By blocking this non-radiative deactivation pathway, the excited molecule is forced to relax to the ground state through the emission of a photon, resulting in strong fluorescence. This significant difference in emission between the thiol and its alkylated form is the foundation of their use as "turn-on" probes for detecting alkylating agents and other electrophilic species.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Newman-Kwart Rearrangement in the Synthesis of 7-Mercapto-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Mercapto-4-methylcoumarin, a crucial intermediate in the development of various pharmaceuticals and fluorescent probes. A key step in this synthesis is the Newman-Kwart rearrangement, a powerful thermal reaction for the conversion of phenols to thiophenols. This document details the experimental protocols, quantitative data, and reaction pathways involved in this synthetic route.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their biological activities and fluorescent properties.[1][2] The synthesis of this compound from the readily available 7-hydroxy-4-methylcoumarin involves a three-step process, with the central and most critical transformation being the Newman-Kwart rearrangement. This rearrangement provides an efficient method for the introduction of a sulfur functional group onto the coumarin (B35378) scaffold.

The overall synthetic pathway involves:

-

Synthesis of 7-Hydroxy-4-methylcoumarin: Typically achieved via the Pechmann condensation.

-

Formation of an O-Aryl Thiocarbamate: The hydroxyl group of 7-hydroxy-4-methylcoumarin is converted to an O-aryl N,N-dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: Thermal rearrangement of the O-aryl thiocarbamate to its S-aryl isomer.

-

Hydrolysis: Conversion of the S-aryl thiocarbamate to the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.[3][4][5]

General Procedure:

A mixture of resorcinol (B1680541) and ethyl acetoacetate (B1235776) is reacted in the presence of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.[4][5]

Detailed Protocol (using Amberlyst-15):

-

In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

-

Heat the mixture in an oil bath at 110°C with stirring for approximately 100 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

This step involves the reaction of 7-hydroxy-4-methylcoumarin with N,N-dimethylthiocarbamoyl chloride. Relatively acidic phenols can be converted in the presence of a strong tertiary amine base, while less acidic phenols may require prior deprotonation.[6]

Generalized Protocol:

-

Dissolve 7-hydroxy-4-methylcoumarin in a suitable aprotic solvent.

-

Add a base (e.g., a strong tertiary amine) to deprotonate the phenolic hydroxyl group.

-

Add N,N-dimethylthiocarbamoyl chloride to the reaction mixture.

-

Stir the reaction at an appropriate temperature until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the crude O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate.

-

The crude product is then purified, typically by crystallization, taking advantage of the fact that N,N-dimethylthiocarbamates tend to crystallize easily.[6]

Step 3: Newman-Kwart Rearrangement to S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate

The Newman-Kwart rearrangement is a thermal, intramolecular migration of the aryl group from the oxygen to the sulfur atom of the thiocarbamate.[6][7] This reaction typically requires high temperatures (200-300 °C).[7] The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S bond to a C=O bond.[6]

Generalized Protocol:

-

The purified O-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is heated in a high-boiling point solvent (e.g., diphenyl ether) or neat at a temperature typically ranging from 200 to 300 °C.[7]

-

The progress of the rearrangement is monitored by TLC or other suitable analytical techniques.

-

Once the rearrangement is complete, the reaction mixture is cooled.

-

The S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is then isolated and purified.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to yield the desired thiophenol. This is readily achieved under basic conditions.[6]

Generalized Protocol:

-

The S-(4-methylcoumarin-7-yl) N,N-dimethylthiocarbamate is treated with an aqueous solution of a strong base, such as 10% aqueous NaOH or methanolic potassium hydroxide.[6]

-

The reaction mixture is heated or stirred at room temperature until the hydrolysis is complete.

-

The reaction mixture is then acidified to protonate the thiolate and precipitate the this compound.

-

The product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Quantitative Data for the Synthesis of 7-Hydroxy-4-methylcoumarin

| Synthesis Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Conc. H₂SO₄ | 18-22 hours | 5 - Room Temp | 80-88 | [3] |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Amberlyst-15 | 100 minutes | 110 | ~95 | [3] |

| Pechmann Condensation (Microwave) | Resorcinol, Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 15 minutes | 150 | 99 | [3] |

Spectroscopic Data for 7-Hydroxy-4-methylcoumarin

| Spectroscopic Technique | Key Signals |

| FT-IR (KBr, cm⁻¹) | 3592, 3518, 3396 (O-H), 1715 (C=O, lactone) |

| ¹H NMR (DMSO-d₆, δ ppm) | 10.705 (s, 1H, -OH), 7.585 (d, 1H), 6.810 (d, 1H), 6.702 (s, 1H), 6.113 (s, 1H), 2.345 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05 |

Note: Quantitative yields and specific spectroscopic data for the intermediates and the final product, this compound, obtained via the Newman-Kwart rearrangement are not detailed in the currently available search results.

Mandatory Visualizations

Reaction Mechanism and Workflow

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the Newman-Kwart rearrangement.

Conclusion

The synthesis of this compound via the Newman-Kwart rearrangement is a robust and effective method. While the initial Pechmann condensation to form 7-hydroxy-4-methylcoumarin is well-documented with high yields, the subsequent steps involving the formation of the O-aryl thiocarbamate, its thermal rearrangement, and final hydrolysis require careful execution. The high temperatures traditionally required for the Newman-Kwart rearrangement can be a limitation, though advancements in catalysis may offer milder reaction conditions. This guide provides a foundational understanding of the synthetic pathway, and further research into specific optimized protocols for each step is recommended for process development and scale-up.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The molecularity of the Newman-Kwart rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 7. researchgate.net [researchgate.net]

The Influence of Solvent Polarity on the Spectroscopic Properties of 7-Mercapto-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solvatochromic behavior of 7-Mercapto-4-methylcoumarin (7M4MC), a fluorescent probe with significant potential in biological and pharmaceutical research. Understanding how the surrounding solvent environment influences the photophysical properties of this molecule is crucial for its effective application in sensing, imaging, and drug delivery systems. This document outlines the core principles of its solvatochromism, presents key spectral data in various solvents, details relevant experimental protocols, and provides visual representations of the underlying processes.

Core Principles of Solvatochromism in this compound

The solvatochromic properties of this compound are primarily governed by intramolecular charge transfer (ICT). The coumarin (B35378) scaffold contains an electron-donating mercapto group (-SH) at the 7-position and an electron-withdrawing lactone carbonyl group. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a significantly larger dipole moment than the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. The magnitude of this shift, known as the Stokes shift (the difference between the absorption and emission maxima), is a key indicator of the solvent's polarity. This sensitivity to the local environment makes 7M4MC and its derivatives powerful tools for probing the polarity of microenvironments, such as the binding sites of proteins or the lipid bilayers of cell membranes.[1]

Interestingly, this compound itself is weakly fluorescent.[2][3] This is often attributed to non-radiative decay processes. However, its thiol-alkylated derivatives exhibit strong fluorescence, making them more suitable for many practical applications.[2][3] The solvatochromic principles, however, remain the same for these fluorescent analogues.

Quantitative Analysis of Solvatochromic Behavior

The following table summarizes the photophysical properties of a representative 7-substituted coumarin derivative in a range of solvents with varying polarities. This data provides a quantitative basis for the selection of appropriate solvents and the interpretation of experimental results.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 31.2 | 350 | 390 | 3485 |

| Toluene | 33.9 | 355 | 405 | 3822 |

| Dichloromethane | 40.7 | 365 | 425 | 4386 |

| Acetone | 42.2 | 370 | 440 | 4785 |

| Acetonitrile | 45.6 | 372 | 450 | 5102 |

| Ethanol | 51.9 | 375 | 465 | 5515 |

| Methanol | 55.4 | 378 | 475 | 5803 |

| Water | 63.1 | 385 | 500 | 6640 |

Note: This table is a representative example based on typical solvatochromic behavior of 7-substituted coumarins. Actual values for this compound or its derivatives should be determined experimentally.

Experimental Protocols

Synthesis of this compound

The synthesis of 7-substituted coumarins can often be achieved through the Pechmann condensation reaction.[4][5] For 7-hydroxy-4-methylcoumarin, a common precursor, this involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[4][5] The synthesis of this compound can be a more complex process, potentially involving the conversion of the hydroxyl group to a thiol.

A general synthetic approach for a 7-substituted coumarin is as follows:

-

Reaction Setup: A mixture of the substituted phenol (e.g., m-aminophenol for 7-amino-4-methylcoumarin) and ethyl acetoacetate (B1235776) is prepared.[4]

-

Catalyst: A suitable acid catalyst, such as concentrated sulfuric acid or a solid acid catalyst like sulfated zirconia, is added to the reaction mixture.[4][5]

-

Heating: The mixture is heated to the required reaction temperature, which can vary depending on the specific reactants and catalyst used.[4]

-

Workup and Purification: After the reaction is complete, the product is isolated and purified, typically by recrystallization, to obtain the desired coumarin derivative.

Solvatochromism Analysis using UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound or its fluorescent derivative in a series of solvents with varying polarities.

Materials:

-

This compound or a fluorescent derivative

-

A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the coumarin derivative in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of the coumarin derivative by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each sample over a suitable wavelength range (e.g., 250-500 nm).

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the fluorometer to the λabs determined for each solvent.

-

Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 380-600 nm).

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

-

Plot the Stokes shift (Δν) as a function of a solvent polarity parameter, such as the Reichardt's dye ET(30) value, to visualize the solvatochromic effect.

-

Visualizing the Experimental Workflow and Underlying Principles

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for solvatochromism analysis.

Caption: Mechanism of solvatochromism in 7M4MC.

Conclusion

The solvatochromic behavior of this compound and its derivatives makes them highly valuable tools in various scientific disciplines. Their sensitivity to the polarity of the local environment allows for the non-invasive probing of complex biological systems and the development of sophisticated sensing platforms. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental methodology, will enable researchers to fully harness the potential of these versatile fluorescent probes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 5. jetir.org [jetir.org]

Unraveling the Dance of Molecules: Thiol-Thione Tautomerism in 7-Mercapto-4-methylcoumarin and its Profound Impact on Fluorescence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Mercapto-4-methylcoumarin, a sulfur-containing derivative of the highly fluorescent 4-methylumbelliferone, exhibits intriguing photophysical behavior governed by a fundamental chemical principle: tautomerism. The dynamic equilibrium between its thiol and thione forms is the master switch controlling its fluorescence, a phenomenon of significant interest in the development of fluorescent probes, sensors, and therapeutic agents. This technical guide delves into the core of this thiol-thione tautomerism, presenting a comprehensive overview of its effect on the fluorescence of this compound. We will explore the underlying mechanisms, present key quantitative photophysical data, detail experimental protocols for its study, and provide visual representations of the involved processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: The Tale of Two Tautomers

Coumarin derivatives are a cornerstone in the world of fluorescent molecules, prized for their high quantum yields and sensitivity to their environment.[1] The introduction of a mercapto (-SH) group at the 7-position of 4-methylcoumarin (B1582148) dramatically alters its fluorescent properties. Unlike its brightly fluorescent hydroxyl analog, 7-hydroxy-4-methylcoumarin (HMC), this compound (C-SH) is surprisingly weakly fluorescent.[2][3] This fluorescence quenching is not due to a simple substituent effect but is rather a consequence of a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[2][4]

The thiol form, possessing a sulfhydryl group, is structurally analogous to the highly fluorescent HMC. However, it can readily interconvert to its thione tautomer, which contains a thiocarbonyl (C=S) group. This thione form is widely reported to be the dominant species responsible for the observed fluorescence quenching.[2][4][5] Understanding and controlling this tautomeric equilibrium is paramount for harnessing the full potential of this compound in various applications. Alkylation of the thiol group, for instance, locks the molecule in the thiol form and restores strong fluorescence, making the S-alkylated derivatives valuable fluorescent probes.[2][6]

The Thiol-Thione Equilibrium: A Molecular Switch for Fluorescence

The thiol-thione tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment, particularly the solvent.[7] In non-polar solvents, the thiol form is generally favored, while polar solvents tend to stabilize the more polar thione tautomer.

References

- 1. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

A Tale of Two Coumarins: A Technical Guide to 7-Hydroxy vs. 7-Mercapto Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocycles, are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique photophysical properties.[1][2] Within this family, the nature of the substituent at the 7-position dramatically dictates the molecule's function. This technical guide provides an in-depth comparison of two fundamental analogs: 7-hydroxycoumarin (umbelliferone) and 7-mercaptocoumarin. By substituting a single oxygen atom with sulfur, the physicochemical properties, fluorescence characteristics, and application scope are profoundly altered. Understanding these core differences is critical for the rational design of novel probes, sensors, and therapeutic agents.

Core Structural and Physicochemical Differences

The fundamental distinction between 7-hydroxycoumarin and 7-mercaptocoumarin lies in the C7 substituent: a hydroxyl (-OH) group versus a thiol (-SH) group. This seemingly minor change from oxygen to sulfur—a heavier and less electronegative chalcogen—initiates a cascade of differences in acidity, nucleophilicity, and electronic properties.

Acidity (pKa): The most significant physicochemical divergence is in acidity. Aromatic thiols (thiophenols) are considerably more acidic than the corresponding phenols.[3][4][5] This is attributed to the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better stabilize the resulting negative charge of the conjugate base (thiolate). This translates to a much lower pKa for 7-mercaptocoumarin compared to 7-hydroxycoumarin.

Nucleophilicity and Reactivity: The thiol group is a soft nucleophile, showing high reactivity towards soft electrophiles such as heavy metals and Michael acceptors. This property is central to the application of 7-mercaptocoumarins in designing specific chemosensors.[1] In contrast, the hydroxyl group is a harder nucleophile, readily undergoing reactions like etherification and esterification, which is foundational for creating the vast library of 7-hydroxycoumarin-based enzyme substrates.[6]

| Property | 7-Hydroxycoumarin (Umbelliferone) | 7-Mercaptocoumarin | Key Difference |

| C7 Substituent | Hydroxyl (-OH) | Thiol / Mercapto (-SH) | Oxygen vs. Sulfur |

| Common Name | Umbelliferone (B1683723) | - | Umbelliferone is a widely used name. |

| Acidity (pKa) | ~7.8[7] | ~6.6 (estimated from thiophenol)[5][8][9] | Thiol is significantly more acidic.[3][4] |

| Nucleophilicity | Hard Nucleophile | Soft Nucleophile | Governs reaction partner preference. |

| Key Reactivity | Etherification, Esterification | Thiol-Michael addition, Metal chelation | Defines synthetic and application pathways. |

Photophysical and Fluorescence Properties

The change from oxygen to sulfur has a dramatic impact on the fluorescence properties of the coumarin (B35378) core. While 7-hydroxycoumarin and its derivatives are renowned as robust, bright blue fluorophores, the 7-mercapto analogs exhibit more complex and often quenched fluorescence.[10][11][12]

7-Hydroxycoumarin (Umbelliferone): Its fluorescence is highly pH-dependent. In its protonated (phenol) form at acidic pH, it is weakly fluorescent. Upon deprotonation to the phenolate (B1203915) form under neutral to basic conditions, the fluorescence intensity increases dramatically.[7] This "turn-on" response is the basis for its use as a pH indicator and in enzyme assays where cleavage of a non-fluorescent substrate releases the highly fluorescent phenolate.

7-Mercaptocoumarin: In its free thiol (-SH) form, 7-mercaptocoumarin is typically weakly fluorescent or non-emissive.[11][12] This quenching is attributed to efficient non-radiative decay pathways, including the formation of a thione-like resonance structure and potential intersystem crossing facilitated by the heavier sulfur atom.[11][13] However, upon alkylation or reaction of the thiol group (e.g., binding to a metal or reacting with an electrophile), the fluorescence is often "turned on" or restored, making these compounds excellent "pro-fluorophores" for sensing applications.[1][10][11]

Figure 1. pH and reactivity-dependent fluorescence of coumarins.

| Property | 7-Hydroxycoumarin (4-Methyl derivative) | 7-Mercaptocoumarin (4-Methyl derivative) |

| Excitation Max (nm) | ~326-360[14] | ~373 (for alkylated form)[12] |

| Emission Max (nm) | ~450-460 | ~434 (for alkylated form)[12] |

| Quantum Yield (Φ) | High (e.g., 0.08 in Methanol (B129727) for parent)[14] | Very Low (Free Thiol) / High (Alkylated)[10][11] |

| Fluorescence Trigger | Deprotonation (increase in pH) | Alkylation / Covalent Modification |

Applications in Research and Drug Development

The distinct reactivity and fluorescence mechanisms of these two coumarin classes lead to complementary, rather than competing, applications.

-

7-Hydroxycoumarin: Its derivatives are the gold standard for fluorescence-based enzyme assays.[15][16] Non-fluorescent glycoside, phosphate (B84403), or ester conjugates are synthesized to act as substrates. Enzymatic cleavage releases the free 7-hydroxycoumarin, which at neutral or basic assay pH, exists as the highly fluorescent phenolate, providing a direct and sensitive measure of enzyme activity.[17][18] They are workhorses in high-throughput screening and diagnostics.

-

7-Mercaptocoumarin: These derivatives are primarily developed as "turn-on" fluorescent probes for specific analytes and biological processes.[1][19] Their soft nucleophilic thiol group is used to detect:

-

Heavy Metals: The thiol reacts with ions like mercury (Hg²⁺), leading to a fluorescence response.

-

Reactive Electrophiles: They can detect reactive species within cells, such as lipid oxidation products.[11]

-

Thiol-Michael Addition: They are used to label proteins or other biomolecules containing maleimide (B117702) groups.[2]

-

Nanoparticle Surface Interactions: They serve as reporters for studying the binding of thiols to surfaces like gold or quantum dots.[11][20]

-

Figure 2. Typical workflow for an enzyme assay using a 7-hydroxycoumarin substrate.

Synthesis and Experimental Protocols

The synthesis of these two classes of coumarins starts from different precursors or involves strategic functional group interconversion.

Synthesis Overview:

-

7-Hydroxycoumarins: Commonly synthesized via the Pechmann condensation, reacting a phenol (B47542) (like resorcinol) with a β-ketoester (like ethyl acetoacetate) under acidic conditions.[6]

-

7-Mercaptocoumarins: Often synthesized from their 7-hydroxy counterparts. A common route is the Newman-Kwart rearrangement, which involves converting the hydroxyl group into a thiocarbamate, followed by thermal rearrangement and hydrolysis to yield the thiol.[1][21]

Figure 3. Contrasting synthesis pathways for 7-hydroxy and 7-mercapto coumarins.

Experimental Protocol 1: Synthesis of 7-Mercapto-4-methylcoumarin via Newman-Kwart Rearrangement

This protocol is adapted from established literature procedures.[1]

-

Step A: Synthesis of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

-

To a solution of 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add 4-dimethylaminopyridine (B28879) (DMAP, 1.2 eq).

-

Cool the mixture in an ice bath and add dimethylthiocarbamoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the thiocarbamate intermediate.

-

-

Step B: Thermal Rearrangement

-

Heat the purified thiocarbamate intermediate from Step A neat (without solvent) or in a high-boiling solvent under an inert atmosphere (N₂ or Ar).

-

Maintain the temperature at 220-250°C for 2-4 hours, monitoring the rearrangement by TLC.

-

Cool the reaction mixture and purify the resulting S-aryl product by chromatography.

-

-

Step C: Hydrolysis to this compound

-

Dissolve the S-aryl product from Step B in methanol (MeOH).

-

Add a solution of sodium methoxide (B1231860) (NaOCH₃) in MeOH (excess, e.g., 3-5 eq).

-

Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Quench the reaction by carefully adding aqueous HCl (e.g., 1M) until the solution is acidic.

-

Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Experimental Protocol 2: β-Glucuronidase (GUS) Assay Using a 7-Hydroxycoumarin Substrate

This protocol is a generalized procedure for a fluorometric enzyme assay in a 96-well plate format.[15][22]

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 10 mM β-mercaptoethanol.

-

Substrate Stock: Prepare a 10 mM stock solution of 4-Methylumbelliferyl β-D-glucuronide (MUG) in DMSO.

-

Enzyme Solution: Prepare dilutions of β-glucuronidase enzyme in the assay buffer.

-

Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

-

-

Assay Procedure:

-

In a black, flat-bottom 96-well microplate, add 50 µL of varying concentrations of the enzyme solution to different wells. Include wells with buffer only as a negative control.

-

Prepare a reaction master mix by diluting the MUG substrate stock into the assay buffer to a final concentration of 2 mM.

-

Initiate the reaction by adding 50 µL of the MUG reaction mix to each well (final MUG concentration will be 1 mM). The total volume is now 100 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of the Stop Solution to each well. This raises the pH, deprotonating the 4-methylumbelliferone (B1674119) product and maximizing its fluorescence.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence microplate reader with excitation set to ~365 nm and emission set to ~455 nm.

-

Subtract the average fluorescence of the negative control wells from all other readings.

-

Plot the fluorescence intensity against the enzyme concentration to determine the relationship between enzyme amount and activity.

-

Conclusion

The substitution of oxygen with sulfur at the 7-position of the coumarin scaffold fundamentally alters the molecule's character, creating two distinct classes of chemical tools. 7-Hydroxycoumarins are stable, highly fluorescent reporters released by enzymatic action, making them indispensable for quantitative bioassays. In contrast, 7-mercaptocoumarins are versatile, pro-fluorescent probes whose quenched signal is restored upon specific reaction at the thiol group, positioning them as ideal platforms for developing "turn-on" sensors for metals, electrophiles, and other specific analytes. The choice between these two scaffolds should be guided by the intended application: enzymatic activity measurement versus specific analyte detection. This understanding empowers researchers to select or design the optimal coumarin derivative for their scientific pursuits.

References

- 1. Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. which is more acidic phenol or thiophenyl? - askIITians [askiitians.com]

- 5. Thiophenol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Solved 6. The pKa values for several alcohols and thiols are | Chegg.com [chegg.com]

- 9. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Photophysics of this compound and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 15. benchchem.com [benchchem.com]

- 16. US8093062B2 - Enzymatic assays using umbelliferone substrates with cyclodextrins in droplets in oil - Google Patents [patents.google.com]

- 17. A simple umbelliferone based fluorescent probe for the detection of nitroreductase [journal.hep.com.cn]

- 18. A simple umbelliferone based fluorescent probe for the detection of nitroreductase - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 19. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound as a reporter of thiol binding to the CdSe quantum dot surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of umbelliferone derivatives in Escherichia coli and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Mercapto-4-methylcoumarin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity, and key research applications of 7-Mercapto-4-methylcoumarin. Designed for professionals in the scientific community, this document outlines the availability of this crucial reagent, details its analytical characterization, and presents standardized experimental protocols for its use.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers, ensuring accessibility for research and development purposes. The compound is typically offered at a high purity level, suitable for sensitive experimental applications. Below is a summary of prominent suppliers and the typical specifications of the product they offer.

| Supplier | Catalog Number | Purity Specification | Analytical Method | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 63759 | ≥97.0% | Gas Chromatography (GC) | 1g, 5g |

| Thermo Fisher Scientific (Fisher Scientific) | 50-176-0103 | ≥97.0% (GC) | Gas Chromatography (GC) | 5g |

| Apollo Scientific | OR52240 | Not specified | Not specified | 1g |

| Benchchem | B35378 | 97% | Not specified | Inquire |

| Smolecule | S616434 | Not specified | Not specified | Inquire |

| SynQuest Laboratories, Inc. | 6H61-1-00 | Not specified | Not specified | Inquire |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Purity and analytical methods may vary by batch; it is recommended to consult the Certificate of Analysis for specific lot information.

Physicochemical and Spectroscopic Data

Chemical Identifiers:

-

Molecular Formula: C₁₀H₈O₂S[1]

-

Molecular Weight: 192.23 g/mol [2]

-

Synonyms: 4-Methyl-7-thioumbelliferone, 4-Methyl-7-sulfanyl-2H-chromen-2-one[3][4]

Spectroscopic Properties:

-

Fluorescence: this compound itself is weakly fluorescent. However, its derivatives, particularly 7-amino-4-methylcoumarin (B1665955) (AMC), are highly fluorescent.[1]

-

Excitation Wavelength (λex): ~358 nm (in methylene (B1212753) chloride)[1]

-

Emission Wavelength (λem): ~385 nm (in methylene chloride)[1]

-

-

UV-Vis Absorbance: The UV-visible absorbance spectrum of this compound can be used for its characterization.

Experimental Protocols

This compound is a versatile precursor for the synthesis of fluorogenic substrates, most notably 7-amino-4-methylcoumarin (AMC) derivatives, which are widely used in enzyme activity assays. A prominent application is in the measurement of caspase activity, a key indicator of apoptosis.

Protocol: Caspase-3 Activity Assay Using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC, which is synthesized from an AMC core structure.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)

-

2X Reaction Buffer (0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)

-

Dithiothreitol (DTT), 500 mM stock

-

Ac-DEVD-AMC substrate, 1 mM stock in DMSO

-

AMC, 1 mM stock in DMSO (for standard curve)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

1. Sample Preparation (Cell Lysates): a. Seed cells and culture to the desired confluency. Induce apoptosis in the experimental group using an appropriate agent and include a non-induced control group. b. Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). c. Wash the cell pellet with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million cells). e. Incubate on ice for 10-15 minutes. f. Centrifuge at 10,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant (cytosolic extract) and keep it on ice. h. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. AMC Standard Curve: a. Prepare a series of dilutions of the AMC stock solution in 1X Reaction Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 µM). b. Add 100 µL of each dilution to separate wells of the 96-well plate.

3. Caspase Activity Assay: a. In separate wells of the 96-well plate, add 10-50 µg of cell lysate protein. b. For a negative control, include a well with lysis buffer only. c. Prepare a master mix of the reaction components. For each reaction, combine:

- 50 µL of 2X Reaction Buffer

- 5 µL of 1 mM Ac-DEVD-AMC substrate

- 2 µL of 500 mM DTT

- Deionized water to bring the volume to a total that when added to the sample will result in a final volume of 100 µL. d. Add the master mix to each well containing the cell lysate. The final volume in each well should be 100 µL. e. Mix gently by shaking the plate for 30-60 seconds.

4. Measurement: a. Immediately place the plate in the fluorometric microplate reader, pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.

5. Data Analysis: a. Subtract the background fluorescence (from the lysis buffer only control) from all readings. b. Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the rate of the reaction (ΔRFU/min). c. Use the AMC standard curve to convert the rate of reaction from RFU/min to pmol of AMC released per minute. d. Normalize the caspase activity to the protein concentration of the cell lysate (e.g., pmol/min/mg of protein). e. The fold-increase in caspase activity can be determined by comparing the activity of the induced sample to the non-induced control.

Visualizing Workflows and Pathways

Caspase Activation Signaling Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis, highlighting the activation of caspases, which can be assayed using AMC-derived substrates.

Caption: A simplified diagram of the caspase activation cascade in apoptosis.

General Experimental Workflow for Live-Cell Imaging

This diagram outlines a typical workflow for preparing and imaging live cells using a fluorescent probe, which could be a derivative of this compound.

Caption: A general workflow for staining and imaging live cells with a fluorescent probe.

References

A Comprehensive Technical Guide to the Safety, Handling, and Disposal of 7-Mercapto-4-methylcoumarin in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and disposal methods for 7-Mercapto-4-methylcoumarin (MMC), a vital fluorescent probe and synthetic intermediate in various research and development applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact within a laboratory environment.

Chemical and Physical Properties

This compound is a solid, typically appearing as a yellow powder.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₂S | [2][3] |

| Molecular Weight | 192.23 g/mol | [3] |

| Appearance | Yellow Solid | [1] |

| CAS Number | 137215-27-1 | [2][3] |

| Assay | ≥97.0% (GC) | |

| Fluorescence | λex 358 nm; λem 385 nm in methylene (B1212753) chloride | |

| Storage Temperature | 2 - 8 °C | [2] |

Hazard Identification and Safety Precautions

According to GHS classifications, this compound is recognized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3]

| Hazard Statement | GHS Classification | Precautionary Statement |

| Causes skin irritation | Skin Irrit. 2 (H315) | P264: Wash skin thoroughly after handling.[2][3] |

| Causes serious eye irritation | Eye Irrit. 2A (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| May cause respiratory irritation | STOT SE 3 (H335) | P261: Avoid breathing dust/fumes.[1][2] |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

| PPE Category | Specification | Reference |

| Eye/Face Protection | Chemical goggles or safety glasses. A face shield may also be necessary. | [2] |

| Hand Protection | Protective gloves (e.g., impervious gloves). | [1][2] |

| Skin and Body Protection | Wear suitable protective clothing. | [2] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection (e.g., type N95 (US) or type P1 (EN143) dust masks). | [1] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

-

Use only in a well-ventilated area or outdoors.[1]

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust, mist, or spray.[2]

-

When handling, do not eat, drink, or smoke.[1]

-

Always wash hands after handling the product.[2]

-

Avoid generating dust.[1]

Storage:

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

-

Minor Spills: Clean up all spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Sweep or shovel spills into an appropriate container for disposal.[2]

-

Major Spills: Evacuate unnecessary personnel and move upwind.[1][2] Alert the fire brigade and inform them of the location and nature of the hazard.[1] Prevent spillage from entering drains, sewers, or water courses.[1]

First Aid:

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek medical attention.[1][2]

-

Skin Contact: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and get medical advice/attention.[2]

Experimental Protocols: Use as a Fluorescent Probe

This compound is widely used as a fluorescent probe in various biological and chemical assays.[4][5] Below is a generalized protocol for its application in detecting thiol interactions.

Objective: To detect the presence of free thiol groups in a sample using this compound. This protocol is based on the principle that the fluorescence of MMC increases upon reaction with electrophiles or binding to certain surfaces.[5][6]

Materials:

-

This compound (MMC) stock solution (e.g., 10 mM in DMSO)

-

Sample containing putative thiol groups

-

Control sample (without thiol groups)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)[4]

-

Fluorescence spectrophotometer

Methodology:

-

Prepare the reaction mixture by adding the sample to the reaction buffer.

-

Add the MMC stock solution to the reaction mixture to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a spectrophotometer with excitation at ~358 nm and emission at ~385 nm.

-

Compare the fluorescence of the sample with that of the control to determine the extent of the reaction.

Experimental workflow for thiol detection using this compound.

Disposal Considerations

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations.

-

Unused Product: Dispose of the contents/container to an authorized hazardous or special waste collection point.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

-

Contaminated Packaging: Dispose of this container to a hazardous or special waste collection point.[8]

-

General Principle: Do not let the product enter drains.[9] Waste codes should be assigned by the user based on the application for which the product was used.[8]

Logical workflow for the disposal of this compound.

This guide is intended to provide comprehensive information for the safe handling and disposal of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the most current Safety Data Sheets before working with this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. This compound | C10H8O2S | CID 4690818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a reporter of thiol binding to the CdSe quantum dot surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols: 7-Mercapto-4-methylcoumarin as a Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The transient nature and low physiological concentrations of NO make its direct detection challenging. Fluorescent probes have emerged as indispensable tools for the real-time, sensitive, and spatially resolved detection of NO in biological systems. 7-Mercapto-4-methylcoumarin (7-MMC) is a pro-fluorescent probe that offers a "turn-on" fluorescence response upon reaction with nitric oxide, making it a valuable tool for researchers in life sciences and drug discovery.

7-MMC itself is weakly fluorescent due to the quenching effect of the free thiol group.[1][2][3] However, upon reaction with nitric oxide-derived species, the thiol group is modified, leading to a significant enhancement in fluorescence intensity.[1][2][3] This "turn-on" mechanism provides a high signal-to-background ratio, enabling the sensitive detection of NO.

Principle of Detection

The detection of nitric oxide by this compound is based on the principle of S-nitrosation of the thiol group.[4][5] In the presence of oxygen, nitric oxide (NO) is converted to dinitrogen trioxide (N₂O₃), a potent nitrosating agent. N₂O₃ readily reacts with the thiol group (-SH) of the non-fluorescent 7-MMC to form a highly fluorescent S-nitrosothiol (SNO) derivative.[4][5] This reaction effectively "turns on" the fluorescence of the coumarin (B35378) fluorophore.

References

- 1. Fluorophore-labeled S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and nitric oxide releasing properties of novel fluoro S-nitrosothiols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Proteins with 7-Mercapto-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction